molecular formula C10H15F2NO B6178816 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine CAS No. 2613386-99-3

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine

Cat. No. B6178816
CAS RN: 2613386-99-3
M. Wt: 203.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine, or 4-DFP, is a synthetic compound that has been widely studied in recent years for its potential applications in various scientific fields. It is a compound that is composed of two fluorine atoms, an oxygen atom, a prop-2-yn-1-yl group, and a piperidine ring. 4-DFP has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activities. Additionally, it has been found to possess a high level of selectivity for certain target proteins, making it an attractive compound for further research.

Scientific Research Applications

4-DFP has been studied for its potential applications in a variety of scientific fields. It has been found to exhibit anti-inflammatory and anti-cancer activities, as well as anti-fungal activities. Additionally, it has been found to possess a high level of selectivity for certain target proteins, making it an attractive compound for further research.
In the field of cancer research, 4-DFP has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
In the field of biochemistry, 4-DFP has been found to possess a high level of selectivity for certain target proteins. This makes it an attractive compound for further research, as it could be used to study the role of these target proteins in various biological processes. Additionally, it has been found to possess a high level of stability, making it an ideal compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-DFP is not yet fully understood. However, it is believed to act by binding to certain target proteins and modulating their activity. Additionally, it is believed to interact with certain enzymes involved in the regulation of cell signaling pathways, which may explain its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFP are not yet fully understood. However, it has been found to possess anti-inflammatory and anti-cancer activities, as well as anti-fungal activities. Additionally, it has been found to possess a high level of selectivity for certain target proteins, which may explain its potential to modulate the activity of these proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DFP in laboratory experiments include its high level of selectivity for certain target proteins and its high level of stability. Additionally, it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments.
However, there are some limitations to using 4-DFP in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known whether it is safe for use in humans. Additionally, its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

The future directions for research on 4-DFP include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine its safety for use in humans. Additionally, further research is needed to determine the optimal conditions for synthesizing 4-DFP, as well as to develop more efficient and cost-effective methods for synthesizing it. Finally, further research is needed to identify additional potential applications of 4-DFP in scientific fields, such as biotechnology and drug discovery.

Synthesis Methods

4-DFP can be synthesized by a two-step process. The first step involves the reaction of 2,2-difluoroethanol with propargyl bromide in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with piperidine to form the desired 4-DFP. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine involves the reaction of 1-(prop-2-yn-1-yl)piperidine with 2,2-difluoroethanol in the presence of a suitable catalyst.", "Starting Materials": [ "1-(prop-2-yn-1-yl)piperidine", "2,2-difluoroethanol", "Catalyst" ], "Reaction": [ "Step 1: Add 1-(prop-2-yn-1-yl)piperidine and 2,2-difluoroethanol in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry to obtain the desired product." ] }

CAS RN

2613386-99-3

Product Name

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine

Molecular Formula

C10H15F2NO

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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